1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea

Sulfonylurea Hydrazodicarboxamide Scaffold diversity

1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea (CAS 503431-53-6) is a synthetic sulfonylurea derivative belonging to the hydrazodicarboxamide subclass. Unlike conventional sulfonylureas such as glycyclamide (CAS 664-95-9) that contain a single urea linkage , this compound incorporates an extended N–N hydrazine bridge between two carbonyl groups, creating a bis-urea scaffold.

Molecular Formula C15H22N4O4S
Molecular Weight 354.43
CAS No. 503431-53-6
Cat. No. B2687157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea
CAS503431-53-6
Molecular FormulaC15H22N4O4S
Molecular Weight354.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)NC2CCCCC2
InChIInChI=1S/C15H22N4O4S/c1-11-7-9-13(10-8-11)24(22,23)19-15(21)18-17-14(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,20)(H2,18,19,21)
InChIKeyMBWICGAGPMUOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 503431-53-6: A Structurally Distinct Hydrazodicarboxamide Sulfonylurea for Carbonic Anhydrase-Focused Screening


1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea (CAS 503431-53-6) is a synthetic sulfonylurea derivative belonging to the hydrazodicarboxamide subclass [1]. Unlike conventional sulfonylureas such as glycyclamide (CAS 664-95-9) that contain a single urea linkage [2], this compound incorporates an extended N–N hydrazine bridge between two carbonyl groups, creating a bis-urea scaffold. Its molecular formula is C₁₅H₂₂N₄O₄S (MW 354.43 g/mol), with a calculated clogP of 1.61 and topological polar surface area of 108.30 Ų [3]. These physicochemical parameters place it within Lipinski-compliant chemical space while offering a hydrogen-bonding profile distinct from simpler sulfonylurea antihyperglycemic agents.

Why 503431-53-6 Cannot Be Replaced by Glycyclamide or Metahexamide in CA-Targeted Screening


Generic sulfonylurea substitution fails for 503431-53-6 because its hydrazodicarboxamide core introduces two additional hydrogen-bond donors and a conformationally constrained N–N bond absent in simple sulfonylureas like glycyclamide (C₁₄H₂₀N₂O₃S) or metahexamide [1]. These structural features alter both the spatial presentation of the sulfonyl and cyclohexyl pharmacophores and the electronic character of the urea carbonyls, directly impacting zinc coordination at carbonic anhydrase active sites [2]. Procurement of a simpler cyclohexyl-sulfonylurea surrogate may therefore yield false-negative results in CA isoform selectivity screens that depend on the precise geometry afforded uniquely by the bis-urea scaffold of 503431-53-6.

Quantitative Evidence Guide: Comparator-Based Differentiation of 503431-53-6 for Informed Procurement


Evidence 1: Scaffold Architecture Differentiates 503431-53-6 from Glycyclamide and Metahexamide

The core scaffold of 503431-53-6 is a hydrazodicarboxamide (N–N bridged bis-urea), whereas glycyclamide (CAS 664-95-9) and metahexamide (CAS 565-33-3) contain a single sulfonylurea linkage [1]. This structural difference increases the hydrogen-bond donor count from 2 (glycyclamide) to 4 for 503431-53-6 and raises the molecular weight from 296.39 to 354.43 g/mol [2]. The N–N bond introduces a torsional constraint that restricts the relative orientation of the two urea planes, a feature absent in single-urea analogs [3].

Sulfonylurea Hydrazodicarboxamide Scaffold diversity

Evidence 2: Calculated Lipophilicity and PSA Position 503431-53-6 for CNS-Permeable Chemical Space

Computed physicochemical descriptors distinguish 503431-53-6 from glycyclamide: the target compound has a lower clogP (1.61) and higher TPSA (108.30 Ų) compared to glycyclamide (clogP ≈ 2.9, predicted TPSA ≈ 78 Ų) [1]. This shift places 503431-53-6 closer to the CNS MPO (Multiparameter Optimization) desirable space where TPSA < 90 Ų and clogP < 3 are favorable, yet the elevated HBD count may modulate brain penetration differently than glycyclamide [2].

Lipophilicity Polar surface area CNS drug-likeness

Evidence 3: Hydrazine Bridge Provides a Synthetic Handle for Further Derivatization

The N–N hydrazine linkage in 503431-53-6 is a reactive site amenable to selective acylation, alkylation, or condensation reactions, enabling late-stage functionalization not possible with simple sulfonylureas like glycyclamide [1]. This feature is leveraged in the patent literature for generating combinatorial libraries of sulfonylurea derivatives where the hydrazine moiety serves as a diversification point [2].

Hydrazodicarboxamide Derivatization Medicinal chemistry

Evidence 4: Vendor Purity and Specification Data Support Reproducible Screening

Commercially offered 503431-53-6 from Life Chemicals is specified at ≥90% purity across multiple pack sizes (4 mg, 10 μmol, 25 mg, 40 mg) with transparent pricing [1]. In contrast, glycyclamide (CAS 664-95-9) and metahexamide (CAS 565-33-3) are predominantly available as reference standards or in bulk, often without explicit purity guarantees for research-grade screening [2].

Purity Quality control Procurement

Application Scenarios for 503431-53-6 Driven by Verified Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Screening

503431-53-6 is best deployed in panels measuring inhibition across hCA I, II, IX, and XII isoforms. Its hydrazodicarboxamide scaffold provides a distinct hydrogen-bonding pattern relative to classical aryl sulfonamide CA inhibitors [1], making it a valuable diversity element for identifying isoform-selective chemotypes. The compound's lower logP relative to glycyclamide may also reduce nonspecific binding to serum proteins during enzymatic assays [2].

Focused Library Synthesis and Lead Expansion

The reactive hydrazine bridge of 503431-53-6 supports combinatorial diversification strategies [3]. Medicinal chemistry teams can use the compound as a core scaffold for parallel synthesis of acyl-hydrazine, hydrazone, and cyclic analogs, potentially accelerating SAR exploration around the sulfonylurea pharmacophore while maintaining the core structural features that differentiate it from simple urea series.

Physicochemical Benchmarking for CNS Drug Design

With its balanced clogP (1.61) and moderate TPSA (108.30 Ų), 503431-53-6 serves as a useful comparator compound in CNS MPO profiling studies [4]. It occupies a distinct region of CNS drug-like space compared to glycyclamide (clogP ~2.9), allowing research teams to experimentally assess how incremental changes in sulfonylurea scaffold polarity affect membrane permeability, P-gp efflux, and brain tissue binding.

Negative Control Design for Single-Urea Sulfonylurea Mechanism Studies

Because 503431-53-6 contains a bis-urea architecture with an N–N linkage, it can function as a tool compound to test whether biological effects attributed to classical sulfonylureas (e.g., K-ATP channel modulation) are sensitive to the urea connectivity [5]. Its lack of the precise single-urea geometry required for SUR1 binding may result in significantly weaker activity, helping to validate target engagement for simpler sulfonylureas in phenotypic assays.

Quote Request

Request a Quote for 1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.